2-(4-Chlorophenyl)-3-(3,5-dichloroanilino)acrylonitrile
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Description
Scientific Research Applications
Potential Acceptor in Organic Solar Cells
A novel soluble asymmetric acrylonitrile derivative, closely related to 2-(4-Chlorophenyl)-3-(3,5-dichloroanilino)acrylonitrile, was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. This study delves into the optical and electronic properties as well as the photovoltaic performance of the compound, highlighting its potential utility in enhancing solar cell efficiency (Kazici et al., 2016).
Selective Anticancer Agents
Research on 2,3‐diphenyl acrylonitrile derivatives bearing halogens, including compounds structurally similar to this compound, has demonstrated considerable antiproliferative activity against various human cancer cell lines. These derivatives exhibited significant selectivity and potency as anticancer agents, with certain compounds showing potential for targeted cancer therapy (Li et al., 2018).
Broad Spectrum and Tumor Selective Cytotoxic Agents
Further investigations into dichlorophenylacrylonitriles have identified them as lead compounds in the development of novel anticancer compounds. Specific modifications to the terminal aromatic ring have been explored, leading to the discovery of compounds with broad-spectrum cytotoxicity against a range of human cancer cell lines. This research emphasizes the potential of these compounds in cancer treatment, with certain derivatives showing selectivity towards lung, colorectal, and breast cancer cells (Baker et al., 2021).
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-(3,5-dichloroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2/c16-12-3-1-10(2-4-12)11(8-19)9-20-15-6-13(17)5-14(18)7-15/h1-7,9,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVKBIDSPCZJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159568 |
Source
|
Record name | 4-Chloro-α-[[(3,5-dichlorophenyl)amino]methylene]benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338402-95-2 |
Source
|
Record name | 4-Chloro-α-[[(3,5-dichlorophenyl)amino]methylene]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338402-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-[[(3,5-dichlorophenyl)amino]methylene]benzeneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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